molecular formula C96H142N26O22 B612297 Spadin

Spadin

Cat. No.: B612297
M. Wt: 2012.3 g/mol
InChI Key: WMSPWLIEKXALQP-WSSJNERPSA-N
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Description

Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .

Biochemical Analysis

Biochemical Properties

Spadin plays a crucial role in biochemical reactions by specifically targeting and inhibiting the TREK-1 channel. TREK-1 is a potassium channel involved in regulating neuronal excitability and has been identified as a target for antidepressant drugs. This compound binds to TREK-1 with high affinity, blocking its activity. This interaction has been demonstrated through immunoprecipitation and electrophysiological studies in various cell types, including COS-7 cells and cultured hippocampal neurons .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, this compound increases the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, which is associated with antidepressant effects. Additionally, this compound enhances hippocampal phosphorylation of CREB protein and neurogenesis, key markers of antidepressant action. These effects have been observed in both in vitro and in vivo studies, highlighting this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TREK-1 channel, leading to its inhibition. This inhibition results in increased neuronal excitability and enhanced serotonin signaling. This compound’s interaction with TREK-1 has been confirmed through electrophysiological studies, where it efficiently blocked TREK-1 activity in various neuronal cell types. Furthermore, this compound’s antidepressant effects are mediated through the activation of the CREB protein and promotion of neurogenesis, which are crucial for its therapeutic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound’s activity is relatively short-lived, with its effects disappearing beyond 7 hours after administration. Efforts to improve its stability and bioavailability have led to the development of this compound analogs with longer action durations. These analogs have demonstrated improved in vivo stability and sustained antidepressant effects, lasting up to 23 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antidepressant properties, reducing immobility time in behavioral tests such as the forced swimming test. At higher doses, this compound and its analogs have shown potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with the TREK-1 channel. This compound’s activity and function are influenced by its localization to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in modulating neuronal excitability and serotonin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spadin (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

    Oxidation: Oxidative conditions can modify certain amino acid residues within the peptide.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products: The primary product of these reactions is the modified peptide, which can have altered biological activity or stability .

Scientific Research Applications

Spadin (trifluoroacetate salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

    Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

    TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

    D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWLIEKXALQP-WSSJNERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2012.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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